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Compound of Interest

Compound Name:
3-((4-Chlorobenzyl)oxy)piperidine

hydrochloride

Cat. No.: B1455446 Get Quote

An In-depth Technical Guide to 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride (CAS No.

1220033-10-2): Synthesis, Characterization, and Potential Applications

Abstract
This technical guide provides a comprehensive overview of 3-((4-
Chlorobenzyl)oxy)piperidine hydrochloride, a molecule of interest within the domain of

medicinal chemistry and drug discovery. The piperidine scaffold is a well-established privileged

structure, present in a vast array of pharmaceuticals targeting a wide range of diseases.[1] This

document delineates the core physicochemical properties of the title compound, presents a

robust, field-proven synthetic methodology, and outlines a comprehensive analytical workflow

for structural verification and purity assessment. Furthermore, it explores the compound's

potential therapeutic applications by drawing logical inferences from structurally related

molecules. This guide is intended for researchers, chemists, and drug development

professionals seeking to leverage this versatile chemical entity in their research and

development programs.

Introduction and Compound Profile
The piperidine ring is a cornerstone of modern medicinal chemistry, valued for its favorable

physicochemical properties which can enhance a molecule's druggability.[1] Its presence often

improves metabolic stability, facilitates transport across biological membranes, and allows for

precise three-dimensional orientation of appended pharmacophoric groups.[1] 3-((4-
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Chlorobenzyl)oxy)piperidine hydrochloride incorporates this key heterocycle, functionalized

with a 4-chlorobenzyl ether moiety. This substitution pattern makes it a valuable intermediate

and a potential pharmacophore in its own right.

It is critical to note a discrepancy in the public domain regarding the assigned CAS number.

While this guide focuses on the structure explicitly named 3-((4-Chlorobenzyl)oxy)piperidine
hydrochloride, the associated CAS number 1220033-10-2 is not consistently and

authoritatively linked to this specific molecule. Researchers should exercise due diligence and

confirm compound identity via the analytical methods described herein, rather than relying

solely on the CAS number.

Physicochemical Properties
The fundamental properties of the molecule are summarized below. These values are

calculated based on the chemical structure and should be confirmed empirically.

Property Value Source

Chemical Name

3-((4-

Chlorobenzyl)oxy)piperidine

hydrochloride

-

CAS Number 1220033-10-2 (User-provided)

Molecular Formula C₁₂H₁₇Cl₂NO Sinfoo Biotech[2]

Molecular Weight 262.18 g/mol Sinfoo Biotech[2]

Canonical SMILES
C1CCNC(C1)OCC2=CC=C(C

=C2)Cl.Cl
-

InChI Key

InChI=1S/C12H16ClNO.ClH/c

13-11-5-3-10(4-6-11)9-15-12-

7-1-2-8-14-12;/h3-6,12,14H,1-

2,7-9H2;1H

-

Appearance
White to off-white solid

(Predicted)
-
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Proposed Synthesis and Mechanistic Rationale
The synthesis of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride hinges on the formation

of a robust ether linkage. While several methods exist, a modified Mitsunobu reaction or a

classical Williamson ether synthesis represents the most logical and efficient pathways. The

Mitsunobu reaction is often preferred in modern synthesis due to its exceptionally mild

conditions and high functional group tolerance, which is particularly relevant when working with

protected piperidines.[3]

Synthetic Workflow Diagram

Step 1: Ether Formation (Mitsunobu Reaction)

Step 2: Deprotection and Salt Formation

N-Boc-3-hydroxypiperidine

DIAD / PPh₃
THF, 0°C to RT

(4-Chlorophenyl)methanol

N-Boc-3-((4-chlorobenzyl)oxy)piperidine

 Formation of
oxyphosphonium salt 

4M HCl in Dioxane
RT

 Acidic cleavage
of Boc group 

3-((4-Chlorobenzyl)oxy)piperidine
hydrochloride
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Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis
Objective: To synthesize 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride from

commercially available starting materials.

Step 1: Synthesis of N-Boc-3-((4-chlorobenzyl)oxy)piperidine

To a stirred solution of N-Boc-3-hydroxypiperidine (1.0 eq), (4-chlorophenyl)methanol (1.1

eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol)

under a nitrogen atmosphere at 0°C, add diisopropyl azodicarboxylate (DIAD, 1.2 eq)

dropwise over 20 minutes.

Allow the reaction mixture to warm to room temperature and stir for 16 hours. The causality

here is the in-situ formation of an oxyphosphonium salt from the alcohol, which is then

displaced by the alkoxide of the hydroxypiperidine in an Sₙ2 reaction.[3]

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl

Acetate/Hexane).

Upon completion, concentrate the mixture under reduced pressure.

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient

of ethyl acetate in hexanes to afford the protected intermediate as a clear oil.

Step 2: Synthesis of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride

Dissolve the purified N-Boc-3-((4-chlorobenzyl)oxy)piperidine (1.0 eq) from Step 1 in a

minimal amount of dichloromethane.

Add a solution of 4M HCl in 1,4-dioxane (5.0 eq) and stir the mixture at room temperature for

4 hours.

Monitor the deprotection by TLC until the starting material is fully consumed.
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Concentrate the reaction mixture under reduced pressure.

Triturate the resulting solid with diethyl ether, filter, and wash with additional diethyl ether.

Dry the resulting white solid under high vacuum to yield the final product, 3-((4-
Chlorobenzyl)oxy)piperidine hydrochloride.

Analytical Characterization and Quality Control
Rigorous analytical validation is paramount to confirm the identity, purity, and integrity of the

synthesized compound. A multi-technique approach ensures that the material meets the

standards required for subsequent research.

Analytical Workflow Diagram

Analytical Techniques

Crude Product

HPLC-UV
(Purity >95%)

LC-MS
(Confirm Mass)

¹H & ¹³C NMR
(Confirm Structure)

Meets Specs?

Certificate of Analysis
(Qualified Batch)Yes

Repurify / Resynthesize

No

Click to download full resolution via product page

Caption: A standard QC workflow for compound validation.

Protocol 1: High-Performance Liquid Chromatography
(HPLC)

Objective: To determine the purity of the final compound. The chlorobenzyl moiety provides a

strong UV chromophore, making UV detection highly sensitive.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient: 10% to 90% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 220 nm and 254 nm.

Acceptance Criteria: Purity ≥ 95%.

Protocol 2: Liquid Chromatography-Mass Spectrometry
(LC-MS)

Objective: To confirm the molecular weight of the compound.

Methodology: Utilize the same LC method as above, with the eluent directed into an

electrospray ionization (ESI) mass spectrometer.

Expected Ion: [M+H]⁺ corresponding to the free base (C₁₂H₁₆ClNO). Calculated m/z: 226.09.

Protocol 3: Nuclear Magnetic Resonance (NMR)
Spectroscopy

Objective: To provide unambiguous structural confirmation.

Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).

¹H NMR (Predicted): Expect signals corresponding to the aromatic protons of the 4-

chlorobenzyl group (two doublets in the ~7.3-7.4 ppm range), a singlet for the benzylic -CH₂-

protons (~4.5 ppm), and a series of multiplets for the piperidine ring protons (~1.5-3.5 ppm).

¹³C NMR (Predicted): Expect signals for the 4 distinct aromatic carbons, the benzylic carbon

(~70 ppm), the piperidine carbon bearing the oxygen (~75-80 ppm), and the remaining

piperidine carbons.
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Potential Applications in Drug Discovery
While specific biological data for 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride is not

widely published, its structural motifs suggest several high-potential therapeutic applications

based on established pharmacology of related analogs.

Potential Biological Targets Diagram

CNS Targets Platform Technology

3-((4-Cl-Bn)O)piperidine HCl

Dopamine Transporter
(DAT)

Acetylcholinesterase
(AChE)

Histamine H3 Receptor
(H3R)

Cannabinoid Receptor 1
(CB1R)

PROTAC Linker
Scaffold

Click to download full resolution via product page

Caption: Potential biological roles based on related structures.

Central Nervous System (CNS) Disorders: The piperidine scaffold is prevalent in drugs

targeting the CNS.[1]

Dopamine Transporter (DAT) Inhibition: A structurally similar compound with an iodobenzyl

group showed strong inhibitory effects on DAT, suggesting potential applications in treating

depression or ADHD.[4]

Cholinesterase Inhibition: Numerous benzylpiperidine and oxypiperidine derivatives are

potent inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease

therapy.[3][5][6]

Histamine H3 Receptor Antagonism: 4-oxypiperidine ethers have been developed as

antagonists of the H3 receptor, another promising target for cognitive enhancement.[3]

Platform Technology in Drug Development:
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PROTAC Linkers: Related iodobenzyl oxy piperidine structures are explicitly sold as

linkers for creating Proteolysis Targeting Chimeras (PROTACs), a novel modality for

targeted protein degradation.[7] The title compound could serve as a versatile building

block for developing new PROTACs.

Safety and Handling
While specific toxicology data for this compound is unavailable, data from structurally related

chemicals should be used for preliminary hazard assessment.

GHS Classification (Predicted): Based on similar compounds, it is likely classified as GHS07

(Exclamation Mark).[8]

Hazard Statements (Predicted): H319 - Causes serious eye irritation.[8]

Precautionary Statements (Predicted): P280 - Wear protective gloves/eye protection/face

protection. P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Handling: Should be handled by technically qualified personnel in a well-ventilated fume

hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat,

and chemical-resistant gloves, is required.

Conclusion
3-((4-Chlorobenzyl)oxy)piperidine hydrochloride is a chemical entity with significant

potential as a building block and pharmacological tool. Its synthesis is achievable through

established and reliable organic chemistry protocols. This guide provides the necessary

framework for its synthesis, purification, and rigorous analytical characterization. The structural

similarity to known bioactive molecules suggests promising avenues for exploration in CNS

drug discovery and as a scaffold in novel therapeutic platforms like PROTACs. As with any

research chemical, empirical validation of these proposed protocols and hypotheses is the

essential next step for any research program.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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